
8(R),15(S)-DiHETE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8®,15(S)-Dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid, commonly known as 8®,15(S)-DiHETE, is a bioactive lipid mediator derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8®,15(S)-DiHETE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 8-lipoxygenase and 15-lipoxygenase, which introduce hydroxyl groups at the 8th and 15th positions of the arachidonic acid molecule. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of 8®,15(S)-DiHETE is less common due to the complexity of the enzymatic reactions and the need for high specificity. advancements in biotechnology and enzyme engineering have made it possible to produce this compound on a larger scale using recombinant lipoxygenases expressed in microbial systems.
化学反応の分析
Types of Reactions
8®,15(S)-DiHETE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 8®,15(S)-DiHETE, which can have distinct biological activities.
科学的研究の応用
8®,15(S)-DiHETE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and the role of lipoxygenases.
Biology: It serves as a signaling molecule in various biological processes, including inflammation and immune responses.
Medicine: Research has shown its potential in modulating inflammatory diseases and as a biomarker for certain pathological conditions.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
8®,15(S)-DiHETE exerts its effects by interacting with specific receptors and enzymes involved in the eicosanoid signaling pathways. It binds to G-protein-coupled receptors (GPCRs) on the cell surface, leading to the activation of downstream signaling cascades that regulate inflammation, cell proliferation, and apoptosis. The molecular targets include various lipoxygenases and cyclooxygenases, which further metabolize 8®,15(S)-DiHETE into other bioactive compounds.
類似化合物との比較
Similar Compounds
- 8(S),15(S)-DiHETE
- 8®,15®-DiHETE
- 5(S),15(S)-DiHETE
Uniqueness
8®,15(S)-DiHETE is unique due to its specific stereochemistry, which determines its biological activity and interaction with receptors. Compared to its isomers, 8®,15(S)-DiHETE has distinct effects on inflammation and immune responses, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C20H32O4 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
(5Z,8R,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19-/m0/s1 |
InChIキー |
NNPWRKSGORGTIM-ISEFYURISA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/C=C/C=C/[C@@H](C/C=C\CCCC(=O)O)O)O |
正規SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



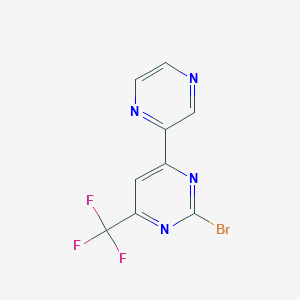

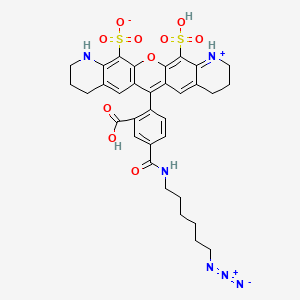
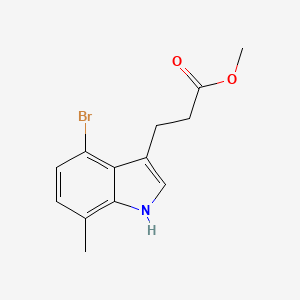
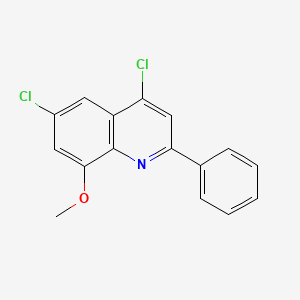
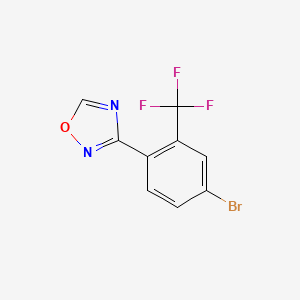
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
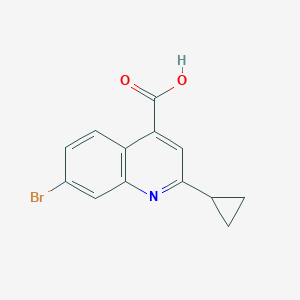


![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)

